4-(4-Bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(4-bromophenyl)-2-[(4-chlorophenyl)methylsulfanyl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClO3S/c18-13-5-3-12(4-6-13)15(20)9-16(17(21)22)23-10-11-1-7-14(19)8-2-11/h1-8,16H,9-10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIBSIXNDLQNLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid typically involves multiple steps One common method starts with the bromination of phenyl compounds to introduce the bromine atomThe final step involves the formation of the oxobutanoic acid moiety through a series of oxidation and reduction reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as recrystallization and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or alkanes .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in drug development, particularly as an anti-inflammatory and analgesic agent. Studies have indicated that derivatives containing similar structural motifs can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process.
Biochemical Studies
In biochemical applications, this compound can serve as a probe for studying protein interactions due to its ability to form covalent bonds with nucleophilic amino acids. Its unique structure allows for modifications that can enhance binding affinity and specificity towards target proteins.
Material Science
The compound's unique chemical properties make it suitable for use in developing novel materials, such as polymers and coatings with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices can improve mechanical properties and durability.
Case Studies
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, synthesized from the provided evidence:
Key Observations:
This suggests that sulfanyl-linked groups modulate biological targeting.
Impact of Halogenation :
- Bromine substituents (e.g., in C₁₇H₁₅BrO₃S) increase molecular weight and lipophilicity compared to chlorine analogs, which may enhance membrane permeability but reduce aqueous solubility .
Synthetic Routes :
- Similar compounds are synthesized via Michael addition of thioglycolic acid to α,β-unsaturated ketones, as described in . The target compound likely follows a comparable pathway, with 4-chlorobenzyl thiol as the nucleophile.
Linker Length and Functionality :
- highlights the importance of linker length in bifunctional degraders, suggesting that the benzyl sulfanyl group in the target compound may offer flexibility for protein-targeting applications .
Biological Activity
4-(4-Bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid is an organic compound notable for its complex structure, which includes bromine and chlorine substituents on phenyl rings, a sulfanyl group, and a butanoic acid moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including anti-inflammatory and anticancer properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen atoms (bromine and chlorine) enhances its electron density, which may improve its binding affinity to molecular targets, thereby modulating biochemical pathways involved in disease processes .
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For example, the compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been explored. The mechanism often involves the disruption of critical signaling pathways that promote tumor growth.
Anti-inflammatory Effects
In vitro studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar compounds have shown enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Study 1: Anticancer Properties
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. The study utilized assays such as MTT and Annexin V staining to assess cell viability and apoptosis induction. Results indicated a dose-dependent response, with significant reductions in cell viability at higher concentrations.
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of this compound. In this study, mice were treated with the compound prior to inducing an inflammatory response. The results showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting that the compound effectively mitigates inflammation through the suppression of these cytokines .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Bromobiphenyl | Structure | Moderate antibacterial activity |
| 4-Chlorophenylboronic acid | Structure | Anticancer properties but less effective than the target compound |
The unique combination of functional groups in this compound distinguishes it from similar compounds, potentially enhancing its biological efficacy.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 4-(4-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid, and how do reaction conditions influence enantiomeric purity?
- Methodology : The compound can be synthesized via a Michael-type addition of thioglycolic acid to (E)-4-aryl-4-oxo-2-butenoic acids under mild acidic or basic conditions. Key variables include temperature (20–50°C), solvent polarity (e.g., ethanol vs. DMF), and reaction time (2–24 hours). Enantiomeric mixtures are common due to the lack of chiral catalysts; chiral HPLC or crystallization is required for resolution .
- Data Contradiction : Some protocols report higher yields (~90%) using thioglycolic acid in ethanol at 40°C for 6 hours, while others note racemization under prolonged heating (>12 hours) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodology :
- NMR : H and C NMR can confirm the presence of the bromophenyl (δ 7.2–7.6 ppm), chlorobenzyl (δ 4.3–4.5 ppm for -SCH-), and oxobutanoic acid (δ 2.5–3.1 ppm for -COCH-) groups .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm are effective for purity analysis (>97% by area normalization) .
Advanced Research Questions
Q. How does the sulfanyl (-S-) linker influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Methodology : The sulfanyl group enhances nucleophilicity, enabling reactions with alkyl halides (e.g., methyl iodide) to form thioethers. Oxidation with HO or mCPBA converts it to sulfoxide or sulfone derivatives, altering electronic properties (e.g., dipole moments calculated via DFT) .
- Data Insight : Sulfone derivatives exhibit reduced metabolic stability in vitro compared to the parent compound, as shown in microsomal assays (t < 30 minutes vs. >2 hours) .
Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with cysteine protease active sites (e.g., cathepsin B). The chlorobenzyl sulfanyl group shows strong hydrophobic contacts, while the oxobutanoic acid moiety hydrogen-bonds with catalytic residues .
- MD Simulations : 100-ns simulations in explicit solvent reveal stable binding conformations, with RMSD < 2.0 Å for the sulfanyl-enzyme complex .
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s antimicrobial activity against Gram-positive vs. Gram-negative bacteria?
- Methodology : Replace bromine with fluorine or iodine via palladium-catalyzed cross-coupling. Test against S. aureus (Gram+) and E. coli (Gram-) using broth microdilution (MIC assays).
- Data Insight : The bromophenyl analog shows superior activity against S. aureus (MIC = 8 µg/mL) compared to the fluoro derivative (MIC = 32 µg/mL), likely due to enhanced lipophilicity (logP = 3.2 vs. 2.5) .
Key Research Recommendations
- Prioritize chiral synthesis using asymmetric catalysis to avoid costly enantiomeric resolution.
- Validate computational binding predictions with surface plasmon resonance (SPR) or ITC for kinetic parameter accuracy.
- Explore hybrid derivatives (e.g., coupling with azole moieties) to enhance antimicrobial spectrum .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
